molecular formula C13H17ClO4 B048698 DIF-3 CAS No. 113411-17-9

DIF-3

Cat. No.: B048698
CAS No.: 113411-17-9
M. Wt: 272.72 g/mol
InChI Key: JWBMZIJMSBFBIY-UHFFFAOYSA-N
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Description

1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure with a chloro, dihydroxy, and methoxy substitution on a phenyl ring, attached to a hexanone moiety. Its distinct chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Differentiation-Inducing Factor-3 (DIF-3), also known as 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, is a potent bioactive compound with several beneficial biological activities .

Target of Action

The primary target of this compound is the mitochondria in cells . Mitochondria are essential organelles that play a crucial role in energy production, cell signaling, and apoptosis.

Mode of Action

This compound interacts with its target, the mitochondria, by penetrating cell membranes and localizing mainly in the mitochondria . It promotes the rate of oxygen consumption in a dose-dependent manner . This compound also reduces the expression levels of cyclin D1 and c-Myc by facilitating their degradation via activation of GSK-3β .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the Wnt/β-catenin signaling pathway-related proteins in DLD-1 cells . This pathway plays a crucial role in cell growth and differentiation. This compound also suppresses the mTOR pathway, which is involved in cell proliferation and survival .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not fully elucidated, it is known that this compound can penetrate cell membranes within 0.5 hours and localize mainly in mitochondria . This suggests that this compound has good cellular permeability and can reach its target organelle effectively.

Result of Action

The action of this compound leads to substantial mitochondrial swelling, suppressing cell growth . It also induces G0/G1 cell cycle arrest , thereby inhibiting cell proliferation. Furthermore, this compound has been found to have anti-tumor effects, suggesting its potential as an anti-cancer agent .

Biochemical Analysis

Biochemical Properties

1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone interacts with various enzymes and proteins within the cell. It has been found to localize mainly in the mitochondria , suggesting that it may interact with mitochondrial enzymes and proteins

Cellular Effects

This compound has been shown to have significant effects on cellular processes. It influences cell function by disturbing mitochondrial activity . This can impact cell signaling pathways, gene expression, and cellular metabolism. The exact mechanisms through which 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone exerts these effects are still being elucidated.

Molecular Mechanism

At the molecular level, 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone have been observed to change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function is currently being investigated in in vitro or in vivo studies .

Metabolic Pathways

1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone localizes mainly in the mitochondria . This localization may have effects on its activity or function. Any targeting signals or post-translational modifications that direct it to specific compartments or organelles are currently being investigated.

Preparation Methods

The synthesis of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2,6-dihydroxy-4-methoxybenzaldehyde and hexanone.

    Reaction Conditions: The key steps include the formation of the phenyl ring with the desired substitutions, followed by the attachment of the hexanone group.

    Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone has several scientific research applications:

Comparison with Similar Compounds

1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone can be compared with other similar compounds:

Properties

IUPAC Name

1-(3-chloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO4/c1-3-4-5-6-8(15)11-9(16)7-10(18-2)12(14)13(11)17/h7,16-17H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBMZIJMSBFBIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=C(C(=C(C=C1O)OC)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150408
Record name 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113411-17-9
Record name 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113411179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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DIF-3
Reactant of Route 2
DIF-3
Reactant of Route 3
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DIF-3
Reactant of Route 4
DIF-3
Reactant of Route 5
DIF-3
Reactant of Route 6
DIF-3

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